molecular formula C14H10BrN3 B14321272 N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine CAS No. 108791-82-8

N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine

Cat. No.: B14321272
CAS No.: 108791-82-8
M. Wt: 300.15 g/mol
InChI Key: SNIYTRFEYBJYHF-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine: is a chemical compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine typically involves the condensation of 2-bromoaniline with 2-formylbenzimidazole under acidic or basic conditions. The reaction may be carried out in solvents such as ethanol or methanol, and catalysts like acetic acid or sodium acetate may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole amines.

Scientific Research Applications

N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-Benzimidazol-2-yl)-1-phenylmethanimine
  • N-(1H-Benzimidazol-2-yl)-1-(2-chlorophenyl)methanimine
  • N-(1H-Benzimidazol-2-yl)-1-(4-bromophenyl)methanimine

Comparison

Compared to similar compounds, N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine may exhibit unique properties due to the presence of the bromine atom at the 2-position of the phenyl ring. This substitution can influence the compound’s reactivity, biological activity, and physical properties.

Properties

CAS No.

108791-82-8

Molecular Formula

C14H10BrN3

Molecular Weight

300.15 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)methanimine

InChI

InChI=1S/C14H10BrN3/c15-11-6-2-1-5-10(11)9-16-14-17-12-7-3-4-8-13(12)18-14/h1-9H,(H,17,18)

InChI Key

SNIYTRFEYBJYHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=NC3=CC=CC=C3N2)Br

Origin of Product

United States

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